molecular formula C34H27N5O B10882001 7-benzyl-2-[(2-methylphenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-benzyl-2-[(2-methylphenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10882001
M. Wt: 521.6 g/mol
InChI Key: RSFWWPFLGTXOLW-UHFFFAOYSA-N
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Description

7-benzyl-2-[(2-methylphenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines multiple aromatic rings and heteroatoms, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-[(2-methylphenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-e]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-e]pyrimidine core.

    Introduction of the Benzyl and Phenyl Groups: The benzyl and phenyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and phenyl halides in the presence of a base.

    Attachment of the 2-Methylphenoxy Methyl Group: This step involves the reaction of the intermediate compound with 2-methylphenol and a suitable methylating agent, such as methyl iodide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2-[(2-methylphenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

7-benzyl-2-[(2-methylphenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-benzyl-2-[(2-methylphenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to cell cycle arrest and induction of apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets essential for cell cycle progression.

Properties

Molecular Formula

C34H27N5O

Molecular Weight

521.6 g/mol

IUPAC Name

10-benzyl-4-[(2-methylphenoxy)methyl]-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C34H27N5O/c1-24-13-11-12-20-28(24)40-22-29-36-34-31-30(26-16-7-3-8-17-26)32(27-18-9-4-10-19-27)38(21-25-14-5-2-6-15-25)33(31)35-23-39(34)37-29/h2-20,23H,21-22H2,1H3

InChI Key

RSFWWPFLGTXOLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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